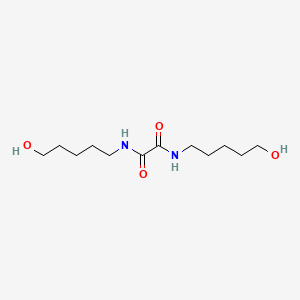
N~1~,N~2~-Bis(5-hydroxypentyl)ethanediamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~1~,N~2~-Bis(5-hydroxypentyl)ethanediamide is a chemical compound characterized by the presence of two 5-hydroxypentyl groups attached to an ethanediamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1,N~2~-Bis(5-hydroxypentyl)ethanediamide typically involves the reaction of ethanediamide with 5-hydroxypentyl halides under basic conditions. The reaction proceeds via nucleophilic substitution, where the amine groups of ethanediamide attack the halide groups of the 5-hydroxypentyl halides, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of N1,N~2~-Bis(5-hydroxypentyl)ethanediamide may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may include the use of advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N~1~,N~2~-Bis(5-hydroxypentyl)ethanediamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The amide groups can be reduced to amines.
Substitution: The hydroxyl groups can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Reagents such as thionyl chloride or phosphorus tribromide can be used to convert hydroxyl groups to halides, which can then undergo further substitution reactions.
Major Products Formed
Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
N~1~,N~2~-Bis(5-hydroxypentyl)ethanediamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including as a drug precursor.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N1,N~2~-Bis(5-hydroxypentyl)ethanediamide involves its interaction with specific molecular targets and pathways. The hydroxyl and amide groups can form hydrogen bonds and other interactions with biological molecules, influencing their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- N~1~,N~2~-Bis(2-hydroxyphenyl)ethanediamide
- N~1~,N~2~-Bis(2,5-dimethyl-1H-pyrrol-1-yl)ethanediamide
- N,N′-Bis(2-phenylethyl)ethanediamide
Uniqueness
N~1~,N~2~-Bis(5-hydroxypentyl)ethanediamide is unique due to the presence of the 5-hydroxypentyl groups, which confer specific chemical and physical properties. These properties can influence the compound’s reactivity, solubility, and interactions with other molecules, making it distinct from other similar compounds.
Properties
| 75396-54-2 | |
Molecular Formula |
C12H24N2O4 |
Molecular Weight |
260.33 g/mol |
IUPAC Name |
N,N'-bis(5-hydroxypentyl)oxamide |
InChI |
InChI=1S/C12H24N2O4/c15-9-5-1-3-7-13-11(17)12(18)14-8-4-2-6-10-16/h15-16H,1-10H2,(H,13,17)(H,14,18) |
InChI Key |
GVJGLKAORPFTQA-UHFFFAOYSA-N |
Canonical SMILES |
C(CCNC(=O)C(=O)NCCCCCO)CCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


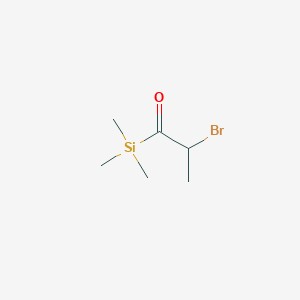

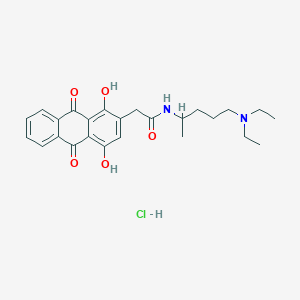
![10-Dodecylbenzo[g]pteridine-2,4(3H,10H)-dione](/img/structure/B14432838.png)
![1-{[Bromo(difluoro)methyl]sulfanyl}-2-methoxybenzene](/img/structure/B14432843.png)
![3-{Benzyl[2-(4-chlorophenyl)-2-oxoethyl]amino}propanenitrile](/img/structure/B14432849.png)

![Diphenyl[(triethoxysilyl)methyl]phosphane](/img/structure/B14432853.png)
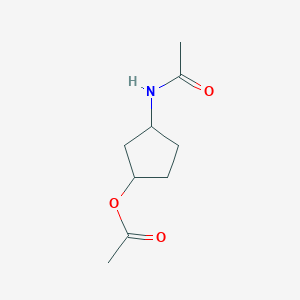
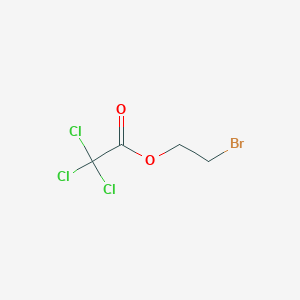
![2-[(4-Methylbenzo[h]quinolin-2-yl)sulfanyl]aniline](/img/structure/B14432872.png)

